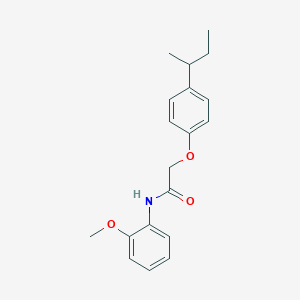
2-(4-sec-butylphenoxy)-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-sec-butylphenoxy)-N-(2-methoxyphenyl)acetamide, commonly known as BMS-986165, is a small molecule inhibitor that has gained attention in the field of scientific research due to its potential therapeutic applications. It was first synthesized by Bristol-Myers Squibb in 2016 and has since been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
BMS-986165 inhibits the activity of TYK2 by binding to its active site, preventing it from phosphorylating downstream signaling molecules. This results in the downregulation of pro-inflammatory cytokines, such as IL-12 and IL-23, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
BMS-986165 has been shown to reduce the severity of psoriasis in clinical trials, with a significant improvement in the Psoriasis Area and Severity Index (PASI) score. It has also been shown to reduce joint inflammation and improve joint function in patients with rheumatoid arthritis. In addition, BMS-986165 has been shown to have a favorable safety profile, with no serious adverse events reported in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMS-986165 has several advantages for laboratory experiments, including its high purity and reliability. However, it also has some limitations, such as its high cost and limited availability, which may restrict its use in some research settings.
Direcciones Futuras
There are several future directions for research on BMS-986165, including its potential use in other autoimmune diseases, such as multiple sclerosis and lupus. Further studies are also needed to investigate the long-term safety and efficacy of BMS-986165 in clinical trials. In addition, the development of more potent and selective TYK2 inhibitors may lead to the discovery of new therapeutic targets for autoimmune diseases.
In conclusion, BMS-986165 has shown promising results in the treatment of autoimmune diseases, and its mechanism of action and physiological effects have been extensively studied. Further research is needed to explore its potential therapeutic applications and to optimize its use in clinical settings.
Métodos De Síntesis
The synthesis of BMS-986165 involves several steps, including the reaction of 4-sec-butylphenol with 2-chloro-N-(2-methoxyphenyl)acetamide, followed by purification and isolation of the final product. This method has been optimized to produce high yields of pure BMS-986165, making it a reliable source for laboratory experiments.
Aplicaciones Científicas De Investigación
BMS-986165 has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of TYK2, a kinase that plays a crucial role in the immune response and inflammation. This makes BMS-986165 a promising candidate for the treatment of autoimmune diseases, such as psoriasis, rheumatoid arthritis, and Crohn's disease.
Propiedades
Fórmula molecular |
C19H23NO3 |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
2-(4-butan-2-ylphenoxy)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H23NO3/c1-4-14(2)15-9-11-16(12-10-15)23-13-19(21)20-17-7-5-6-8-18(17)22-3/h5-12,14H,4,13H2,1-3H3,(H,20,21) |
Clave InChI |
CWOBUKMKUWIUGV-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OC |
SMILES canónico |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B251421.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B251422.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B251423.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B251425.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B251426.png)
![5-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide](/img/structure/B251428.png)
![N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251429.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B251431.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B251433.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B251435.png)
![2-(2-chlorophenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B251438.png)
![5-bromo-2-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251439.png)
![4-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251440.png)
![4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251443.png)
